9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid
CAS No.: 2866353-38-8
Cat. No.: VC12004628
Molecular Formula: C10H12F5NO2
Molecular Weight: 273.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2866353-38-8 |
|---|---|
| Molecular Formula | C10H12F5NO2 |
| Molecular Weight | 273.20 g/mol |
| IUPAC Name | 9,9-difluoro-7-azadispiro[3.0.35.14]nonane;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C8H11F2N.C2HF3O2/c9-8(10)6(2-1-3-6)7(8)4-11-5-7;3-2(4,5)1(6)7/h11H,1-5H2;(H,6,7) |
| Standard InChI Key | PIXKKLQBFTUMQO-UHFFFAOYSA-N |
| SMILES | C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC2(C1)C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O |
Introduction
9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid, is a complex organic compound characterized by its unique structural arrangement and the presence of multiple fluorine atoms. This compound features a dispiro structure, which consists of two spiro centers connected by a nitrogen atom, contributing to its distinctive three-dimensional conformation. The trifluoroacetic acid moiety adds to its chemical reactivity and solubility properties, making it a subject of interest in various chemical and biological studies.
Synthesis Methods
The synthesis of 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane typically involves several steps, including the formation of the spiro framework and subsequent introduction of fluorine substituents. These methods often require multi-step synthetic pathways with careful control of reaction conditions to achieve high yields and purity.
Synthesis Steps
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Formation of Spiro Framework: This step involves creating the core structure of the compound.
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Introduction of Fluorine Substituents: Fluorine atoms are added to the spiro framework to enhance electrophilicity and alter chemical reactivity.
Chemical Reactions and Applications
9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane can participate in various chemical reactions typical for spiro compounds and fluorinated derivatives. These reactions are facilitated by the presence of electron-withdrawing fluorine atoms that enhance the electrophilicity of adjacent carbon centers. The compound is used as a reactive intermediate in synthetic pathways, particularly in the synthesis of pharmaceuticals and agrochemicals.
Similar Compounds and Comparison
Several compounds share structural similarities with 9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane. These include:
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2,2-Difluoro-7-azaspiro[3.5]nonane: Exhibits similar spirocyclic features.
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3,3-Difluoro-9-azabicyclo[3.3.1]nonane: Contains two fluorine atoms in a bicyclic structure.
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Dispiro[3.0.3^{5}.1^{4}]nonanamine: Lacks fluorine but shares the core dispiro structure.
Comparison Table
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 9,9-Difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane | Dispiro compound | Contains fluorine, enhances electrophilicity |
| 2,2-Difluoro-7-azaspiro[3.5]nonane | Aza-spiro compound | Similar spirocyclic features |
| 3,3-Difluoro-9-azabicyclo[3.3.1]nonane | Bicyclic structure | Two fluorine atoms |
| Dispiro[3.0.3^{5}.1^{4}]nonanamine | Dispiro compound | Lacks fluorine |
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